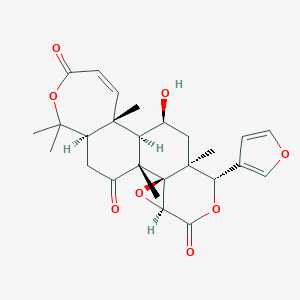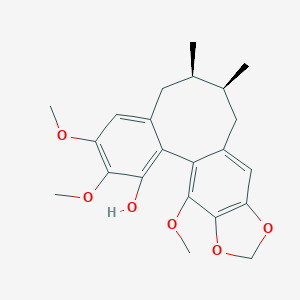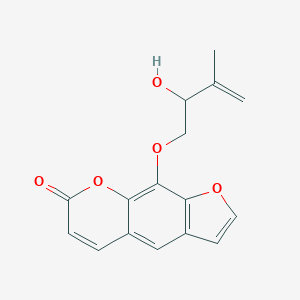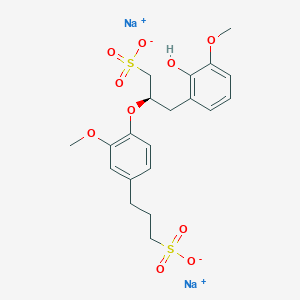
Zapoterin
Vue d'ensemble
Description
Zapoterin is a limonoid, a type of natural product . It is found in various organisms, including Clausena emarginata and Clausena anisata . The molecular formula of Zapoterin is C26H30O8 .
Synthesis Analysis
The structural determination and bio-inspired synthesis of zapoterin have been discussed in detail in a review . The final structure of zapoterin was confirmed by a synthesis involving 2-hydroxy-5,6-dimethoxyacetophenone .
Molecular Structure Analysis
Zapoterin has a complex molecular structure. Its IUPAC name is (1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.0²,⁴.0²,⁸.0¹²,¹⁸]icos-13-ene-5,15,20-trione . The molecule comprises a tetracyclic skeleton .
Physical And Chemical Properties Analysis
Zapoterin has a molecular weight of 470.5 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
Chemopreventive Potential
Zapotin has been identified as a promising agent in the prevention of cancer. Its chemopreventive properties are attributed to its ability to modulate molecular pathways involved in the development of cancer. Studies suggest that Zapoterin can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer prevention strategies .
Antidepressant-like Effects
Research indicates that Zapoterin may exhibit antidepressant-like effects. The compound’s interaction with neurotransmitter systems could be beneficial in managing symptoms of depression. This opens up possibilities for Zapoterin to be used in the development of novel antidepressant therapies .
Anticancer Activity
Zapotin’s role in cancer treatment is significant due to its anticancer properties. It has been shown to exert cytotoxic effects on various cancer cell lines. The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anticancer agent .
Antifungal Applications
The antifungal properties of Zapoterin make it a valuable compound in the treatment of fungal infections. Its efficacy against a range of fungal pathogens suggests that it could be used to develop new antifungal drugs, especially for resistant strains .
Antioxidant Properties
As an antioxidant, Zapoterin can neutralize free radicals and reduce oxidative stress. This property is crucial in protecting cells from damage and has implications for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Metabolic Pathways
Zapotin’s metabolism involves absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies. Understanding these pathways is essential for determining the therapeutic potential and safety profile of Zapoterin as a medicinal substance .
Structural Chemistry
The structural determination and bio-inspired synthesis of Zapoterin have been a subject of interest. Clarifying its unique chemical structure, which is rare in the plant kingdom, is vital for the exploration of its biological activities and therapeutic applications .
Anti-inflammatory and Anti-atherogenic Effects
Zapotin has demonstrated anti-inflammatory and anti-atherogenic effects, which are beneficial in the prevention and treatment of cardiovascular diseases. Its ability to modulate inflammatory pathways and prevent the formation of atherosclerotic plaques could lead to new treatments for heart disease .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action:
Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .
Propriétés
IUPAC Name |
(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKITZRRFNYRV-CHALWBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331634 | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zapoterin | |
CAS RN |
23885-43-0 | |
| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is zapoterin and where is it found?
A1: Zapoterin, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].
Q2: What is the chemical structure of zapoterin?
A2: The structure of zapoterin was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that zapoterin is the 11β-hydroxy derivative of obacunone [].
Q3: Are there any known derivatives of zapoterin?
A3: Yes, research has identified a derivative of zapoterin called clausenolide-1-ethyl ether, which was isolated alongside zapoterin from the stem bark and roots of Clausena anisata [].
Q4: What other compounds are often found alongside zapoterin in plants?
A4: Studies have shown that zapoterin often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.
Q5: Is there any research on the potential medicinal properties of zapoterin?
A5: While the provided abstracts do not delve into the specific biological activities of zapoterin, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of zapoterin.
Q6: What is the chemotaxonomic significance of zapoterin?
A6: The presence of zapoterin, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.
Q7: Are there any analytical methods available for detecting and quantifying zapoterin?
A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of zapoterin [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)



![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)


